d-threo-PDMP is a synthetic ceramide analog widely employed in scientific research as a potent and specific inhibitor of glucosylceramide synthase (GCS) [, , , , , ]. This enzyme catalyzes the first step in glycosphingolipid (GSL) biosynthesis, specifically the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide [, ]. By inhibiting GCS, d-threo-PDMP effectively depletes cells of various GSLs, including gangliosides, which are essential components of cell membranes and play crucial roles in various cellular processes [, , , , ]. This ability to manipulate GSL levels makes d-threo-PDMP a valuable tool for investigating the biological functions of these molecules in various cellular processes.
D-threo-PDMP, or D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol, is a synthetic compound that serves as an effective inhibitor of glucosylceramide synthase, an enzyme critical in the biosynthesis of glycolipids. Its significance lies in its ability to modulate the levels of glucosylceramide and other related lipids, which are implicated in various biological processes and diseases. D-threo-PDMP has been studied for its potential therapeutic applications, particularly in cancer treatment and metabolic disorders.
D-threo-PDMP is classified as a small molecule inhibitor and belongs to the category of glycosyltransferase inhibitors. It is synthesized from amino alcohols and is structurally related to ceramide derivatives. The compound was first reported in the literature in the late 1980s and has since been the subject of numerous studies focusing on its synthesis, mechanism of action, and biological effects .
The synthesis of D-threo-PDMP typically involves several key steps:
The molecular structure of D-threo-PDMP can be represented as follows:
The compound features a morpholino group, a phenyl ring, and a decanoyl side chain, contributing to its lipophilicity and biological activity. The stereochemistry at the C(3) position plays a crucial role in its inhibitory function against glucosylceramide synthase .
D-threo-PDMP undergoes several chemical reactions that are vital for its activity:
The mechanism by which D-threo-PDMP exerts its biological effects involves:
Research has demonstrated that treatment with D-threo-PDMP can produce significant therapeutic effects in preclinical models of cancer by altering glycolipid metabolism .
These properties are essential for its formulation into pharmaceutical preparations for biological testing.
D-threo-PDMP has several notable applications:
D-threo-PDMP (1-phenyl-2-decanoylamino-3-morpholino-1-propanol) is a synthetic small-molecule inhibitor of glycosphingolipid biosynthesis. Its molecular formula is C₂₃H₃₈N₂O₃ (free base) or C₂₃H₃₉ClN₂O₃ (hydrochloride salt), with a molecular weight of 390.56 Da and 427.02 Da, respectively [3] [5]. The compound features three critical structural elements:
Stereochemistry governs its activity: The d-threo isomer (1R,2R-configuration) exhibits specific inhibition, while l-threo and erythro isomers are inactive or stimulatory [1] [7]. The hydrochloride salt form enhances solubility in polar solvents (DMSO, ethanol, methanol), facilitating cellular studies [8].
Table 1: Molecular Properties of D-threo-PDMP
Property | Value |
---|---|
CAS Number | 109836-82-0 |
IUPAC Name | N-[(1R,2R)-2-Hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]decanamide |
Molecular Formula (free) | C₂₃H₃₈N₂O₃ |
Molecular Formula (HCl) | C₂₃H₃₉ClN₂O₃ |
Molecular Weight (free) | 390.56 g/mol |
Molecular Weight (HCl) | 427.02 g/mol |
SMILES (isomeric) | CCCCCCCCCC(=O)NC@@HC@@HC₂=CC=CC=C₂ |
Solubility | DMSO, ethanol, methanol, chloroform |
D-threo-PDMP emerged from rational drug design efforts in the 1980s, spearheaded by Norman Radin. Initial studies focused on ceramide analogues to disrupt glycosphingolipid (GSL) synthesis. Early inhibitors like the racemic mixture DL-three-PDMP showed promise but exhibited off-target effects on sphingomyelin synthesis [1] [4]. Key milestones include:
This evolution positioned D-threo-PDMP as a foundational tool for studying GSL biology and inspired clinical candidates for lysosomal storage disorders [4].
Table 2: Evolution of PDMP-Based Inhibitors
Modification | Impact on Bioactivity | Therapeutic Relevance |
---|---|---|
d-threo isomer | Selective GCS inhibition (IC₅₀ ~10–20 μM) | Proof-of-concept for GSL reduction |
C16 acyl chain | 10-fold lower IC₅₀ vs. C10 analogue | Improved pharmacokinetics |
Pyrrolidino head | Enhanced transition-state mimicry | Basis for eliglustat design |
Aromatic substituents | Increased enzyme binding affinity | Probe development (e.g., photoaffinity labeling) |
D-threo-PDMP exerts its primary effect by inhibiting glucosylceramide synthase (GCS), the enzyme catalyzing the first glycosylation step in GSL biosynthesis:
Ceramide + UDP-Glucose → Glucosylceramide (GlcCer) + UDP
This blockade depletes downstream GSLs (gangliosides, globosides) and triggers compensatory metabolic shifts:
Beyond direct enzyme inhibition, PDMP disrupts membrane trafficking:
These mechanisms underpin PDMP's utility in probing GSL roles in neurodegeneration, oncogenesis, and drug resistance [4] [6].
Table 3: Cellular Effects of D-threo-PDMP
Biological Process | Effect of D-threo-PDMP | Functional Outcome |
---|---|---|
GSL biosynthesis | ↓ GlcCer, ↓ gangliosides (e.g., GM3) | Disrupted membrane microdomains |
Ceramide metabolism | ↑ Ceramide, ↑ sphingomyelin | Pro-apoptotic signaling |
Neurite outgrowth | ↓ Axon length, ↓ branch points | Impaired neuronal development |
Cell proliferation | ↑ Growth in GM3-high cells (e.g., glomerular mesangial) | Derepressed growth factor signaling |
Drug resistance | ↑ Chemosensitivity (e.g., in leukemia) | Mitochondrial respiration impairment |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7